Cellular HSF1 Pathway Inhibition: 63-Fold Greater Potency than KRIBB11 in HSP72 Induction Assays
CCT251236 exhibits a 63-fold higher potency in inhibiting HSF1-mediated HSP72 induction compared to the widely used HSF1 inhibitor KRIBB11. CCT251236 achieves an IC50 of 19 nM (pIC50 = 7.73 ± 0.07, n = 15) in the HSP72 cell-based ELISA assay following 17-AAG (250 nM) stimulation [1]. In contrast, KRIBB11 demonstrates an IC50 of 1.2 μM (1,200 nM) in HSF1 inhibition assays . This potency differential translates to practical experimental advantages including lower compound consumption, reduced vehicle solvent artifacts, and enhanced assay sensitivity.
| Evidence Dimension | Inhibition of HSF1-mediated HSP72 induction (cellular potency) |
|---|---|
| Target Compound Data | IC50 = 19 nM (pIC50 = 7.73 ± 0.07, n = 15) |
| Comparator Or Baseline | KRIBB11: IC50 = 1.2 μM (1,200 nM) |
| Quantified Difference | CCT251236 is 63-fold more potent than KRIBB11 |
| Conditions | Cell-based ELISA assay in U2OS or SK-OV-3 cells; 17-AAG (250 nM) stimulation for 18-24 h |
Why This Matters
The 63-fold potency advantage enables reliable pathway inhibition at nanomolar concentrations, minimizing off-target effects associated with high-dose HSF1 inhibitor use and reducing compound consumption costs in large-scale screening campaigns.
- [1] Cheeseman MD, Chessum NEA, Rye CS, Pasqua AE, Tucker MJ, Wilding B, et al. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. J Med Chem. 2017;60(1):180-201. (Supporting Information Table S3; cellular activity data for CCT251236) View Source
